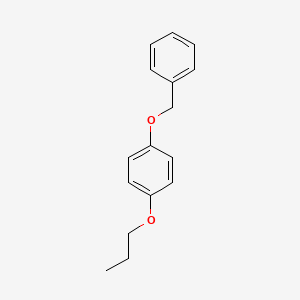

1-(Benzyloxy)-4-propoxybenzene

Descripción general

Descripción

“1-(Benzyloxy)-4-propoxybenzene” is an organic compound that belongs to the class of compounds known as ether compounds. Ethers are a type of organic compound characterized by an oxygen atom connected to two alkyl or aryl groups .

Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-propoxybenzene” would consist of a benzene ring with a benzyloxy group attached at one position and a propoxy group attached at the fourth position relative to the benzyloxy group .Chemical Reactions Analysis

Ethers, in general, are quite stable and resistant to chemical reactions. They can undergo reactions under certain conditions, such as acid-catalyzed cleavage, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzyloxy)-4-propoxybenzene” would depend on its structure. Ethers are generally colorless, have a characteristic odor, and are less dense than water .Aplicaciones Científicas De Investigación

- Antimicrobial Activity : Researchers have explored the antimicrobial potential of 1-(benzyloxy)-4-propoxybenzene derivatives. These compounds exhibit inhibitory effects against bacteria and fungi, making them promising candidates for novel antimicrobial agents .

- Antioxidant Properties : The compound’s antioxidant activity has been investigated. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radicals .

- Chalcone Synthesis : 1-(Benzyloxy)-4-propoxybenzene serves as a precursor in the synthesis of chalcones. Chalcones are versatile compounds with applications in medicinal chemistry, agrochemicals, and materials science. They can be modified further to create diverse derivatives .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-phenylmethoxy-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLVTFAOWFFVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-propoxybenzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)

![(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2472800.png)

![4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2472803.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2472806.png)

![2-[1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2472809.png)

![1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2472811.png)